molecular formula C16H15NO2S B2690964 3-[(benzenesulfonyl)methyl]-N-(prop-2-yn-1-yl)aniline CAS No. 1424384-13-3

3-[(benzenesulfonyl)methyl]-N-(prop-2-yn-1-yl)aniline

Cat. No.: B2690964
CAS No.: 1424384-13-3
M. Wt: 285.36
InChI Key: ARFUCNHGXGQVNI-UHFFFAOYSA-N
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Description

3-[(Benzenesulfonyl)methyl]-N-(prop-2-yn-1-yl)aniline is an organic compound that features a benzenesulfonyl group attached to a methyl group, which is further connected to an aniline derivative with a prop-2-yn-1-yl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(benzenesulfonyl)methyl]-N-(prop-2-yn-1-yl)aniline typically involves a multi-step process. One common method includes the following steps:

    Formation of the Benzenesulfonyl Chloride Intermediate: This step involves the reaction of benzene with chlorosulfonic acid to produce benzenesulfonyl chloride.

    Alkylation: The benzenesulfonyl chloride is then reacted with a methylating agent, such as methyl iodide, in the presence of a base like sodium hydroxide to form the benzenesulfonyl methyl intermediate.

    Amination: The benzenesulfonyl methyl intermediate is then reacted with aniline in the presence of a catalyst to form the desired product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-[(Benzenesulfonyl)methyl]-N-(prop-2-yn-1-yl)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Ammonia, primary amines, thiols.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted aniline derivatives.

Scientific Research Applications

3-[(Benzenesulfonyl)methyl]-N-(prop-2-yn-1-yl)aniline has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[(benzenesulfonyl)methyl]-N-(prop-2-yn-1-yl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. The prop-2-yn-1-yl group can also participate in covalent bonding with nucleophilic sites on proteins, further enhancing its inhibitory effects.

Comparison with Similar Compounds

Similar Compounds

    3-[(Benzenesulfonyl)methyl]aniline: Lacks the prop-2-yn-1-yl group, making it less reactive in certain chemical reactions.

    N-(Prop-2-yn-1-yl)aniline: Lacks the benzenesulfonyl group, resulting in different chemical and biological properties.

    Benzenesulfonyl chloride: A precursor in the synthesis of 3-[(benzenesulfonyl)methyl]-N-(prop-2-yn-1-yl)aniline.

Uniqueness

This compound is unique due to the presence of both the benzenesulfonyl and prop-2-yn-1-yl groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

3-(benzenesulfonylmethyl)-N-prop-2-ynylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO2S/c1-2-11-17-15-8-6-7-14(12-15)13-20(18,19)16-9-4-3-5-10-16/h1,3-10,12,17H,11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARFUCNHGXGQVNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCNC1=CC=CC(=C1)CS(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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